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molecular formula C9H7F3O2S B8508841 1-Ethenesulfonyl-2-trifluoromethyl-benzene

1-Ethenesulfonyl-2-trifluoromethyl-benzene

Cat. No. B8508841
M. Wt: 236.21 g/mol
InChI Key: WWODHWXIRZEIFO-UHFFFAOYSA-N
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Patent
US08163793B2

Procedure details

To a stirred solution of 1-(2-bromo-ethylsulfonyl)-2-trifluoromethyl-benzene (5.4 g, 19 mmol) in dichloromethane (50 ml) was added triethylamine (4.66 ml, 34 mmol). The reaction mixture was heated under reflux conditions to 50° C. for 12 h. The solvent was removed under reduced pressure and the residue was purified by column chromatography (silica gel, EtOAc/heptane) to yield the title compound (3.68 g, 16 mmol; 69%) as off-white semi-solid. MS (ESI): m/z=254.1 [M+NH4]+.
Name
1-(2-bromo-ethylsulfonyl)-2-trifluoromethyl-benzene
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
4.66 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
69%

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][S:4]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[C:13]([F:16])([F:15])[F:14])(=[O:6])=[O:5].C(N(CC)CC)C>ClCCl>[CH:3]([S:4]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[C:13]([F:15])([F:14])[F:16])(=[O:5])=[O:6])=[CH2:2]

Inputs

Step One
Name
1-(2-bromo-ethylsulfonyl)-2-trifluoromethyl-benzene
Quantity
5.4 g
Type
reactant
Smiles
BrCCS(=O)(=O)C1=C(C=CC=C1)C(F)(F)F
Name
Quantity
4.66 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (silica gel, EtOAc/heptane)

Outcomes

Product
Name
Type
product
Smiles
C(=C)S(=O)(=O)C1=C(C=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 16 mmol
AMOUNT: MASS 3.68 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 84.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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